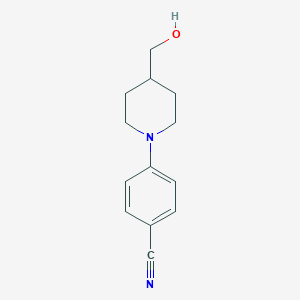

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile

Descripción general

Descripción

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is an organic compound with the molecular formula C13H16N2O. It is a solid at room temperature and appears as a white crystalline powder. This compound is known for its stability under normal conditions but decomposes upon heating. It is soluble in organic solvents such as ethanol and dimethylformamide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile involves the reaction between benzoyl cyanide and 4-piperidinamine under appropriate conditions . The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The nitrile group can be reduced to form an amine.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

Oxidation: 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile.

Reduction: 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

One of the primary applications of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is in the field of pharmaceutical development. It serves as an intermediate in the synthesis of various bioactive compounds, particularly those targeting neurological conditions due to its piperidine structure, which is known for its ability to interact with neurotransmitter systems.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for the design and synthesis of novel drug candidates. Its structural features allow for modifications that can enhance pharmacological activity and selectivity towards specific biological targets. Research has indicated that derivatives of this compound may exhibit promising anti-inflammatory and analgesic properties.

Chemical Synthesis

The compound is also employed as a reagent in chemical synthesis processes. Its ability to undergo various chemical reactions makes it valuable for creating complex organic molecules. For instance, it can be used in nucleophilic substitution reactions due to the presence of the benzonitrile group.

Biological Studies

In biological studies, this compound can be used to explore mechanisms of action for certain drugs or compounds. Its interactions with biological systems can provide insights into cellular pathways and disease mechanisms, particularly in neuropharmacology.

Case Study 1: Synthesis of Piperidine Derivatives

A study focused on synthesizing piperidine derivatives utilized this compound as a starting material. The research highlighted its role in developing compounds with enhanced binding affinity for serotonin receptors, suggesting its potential use in treating mood disorders.

Case Study 2: Anti-inflammatory Activity

Another case study investigated the anti-inflammatory properties of derivatives synthesized from this compound. The results indicated that certain modifications led to significant reductions in pro-inflammatory cytokines, showcasing its therapeutic potential in inflammatory diseases.

Mecanismo De Acción

The mechanism of action of 4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The hydroxymethyl group allows for hydrogen bonding interactions, while the piperidine ring can engage in hydrophobic interactions with the target site .

Comparación Con Compuestos Similares

Similar Compounds

- 4-(4-(Aminomethyl)piperidin-1-yl)benzonitrile

- 4-(4-(Carboxyl)piperidin-1-yl)benzonitrile

- 4-(4-(Methoxymethyl)piperidin-1-yl)benzonitrile

Uniqueness

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is unique due to its hydroxymethyl group, which provides additional reactivity and potential for hydrogen bonding. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Actividad Biológica

4-(4-(Hydroxymethyl)piperidin-1-yl)benzonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C14H18N2O

- Molecular Weight : 230.31 g/mol

This compound features a piperidine ring substituted with a hydroxymethyl group and a benzonitrile moiety, which are crucial for its biological activity.

Anticancer Properties

Recent studies have indicated that piperidine derivatives, including this compound, exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating cytotoxic effects superior to standard chemotherapeutics like bleomycin .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | FaDu | 5.2 | Apoptosis induction |

| Compound B | MCF7 (Breast cancer) | 3.8 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data not yet determined.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to interact with cholinergic systems, potentially inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in neurodegenerative diseases like Alzheimer's . The introduction of the piperidine moiety is thought to enhance brain penetration and efficacy against cognitive decline.

The mechanism through which this compound exerts its biological effects is primarily through modulation of key enzymatic pathways and receptor interactions:

- Enzyme Inhibition : The compound may inhibit enzymes such as AChE, contributing to increased levels of acetylcholine in synaptic clefts, thereby enhancing neurotransmission .

- Receptor Modulation : It may act as an antagonist or modulator at muscarinic receptors, influencing various neurological pathways associated with cognition and memory .

Case Studies

Several case studies have highlighted the efficacy of piperidine derivatives in treating various conditions:

- Alzheimer's Disease : A study demonstrated that piperidine derivatives showed improved binding affinity to AChE compared to traditional inhibitors. This suggests that modifications in the piperidine structure can lead to enhanced therapeutic profiles .

- Cancer Therapy : Research involving similar compounds has shown promising results in preclinical models for cancer therapy, indicating that structural modifications can significantly enhance anticancer activity .

Propiedades

IUPAC Name |

4-[4-(hydroxymethyl)piperidin-1-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVDXAMHRFMBLPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80598637 | |

| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162997-46-8 | |

| Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80598637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.